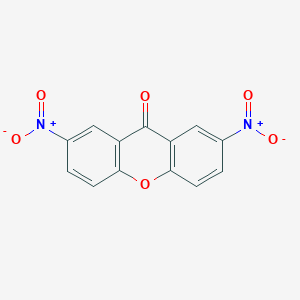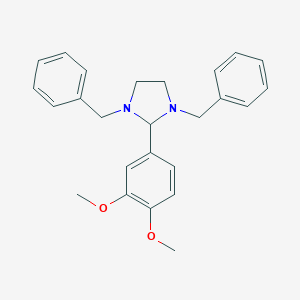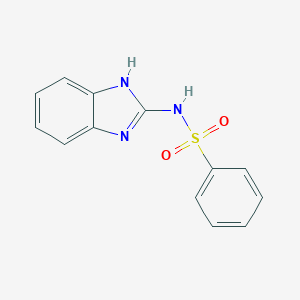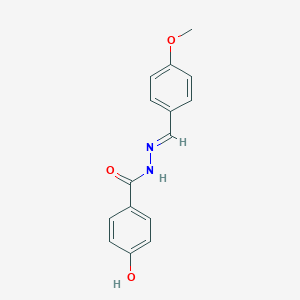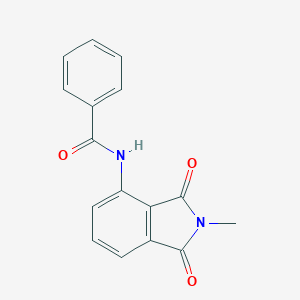
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. It has also been shown to have anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- in lab experiments is its potential to exhibit a range of biological activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)-. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use in the development of new antitumor or anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields of research.
Métodos De Síntesis
The synthesis of Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- involves a multi-step process. The first step involves the reaction of 2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with benzylamine to form the benzamide product. The final step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
139262-00-3 |
|---|---|
Nombre del producto |
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- |
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
InChI |
InChI=1S/C16H12N2O3/c1-18-15(20)11-8-5-9-12(13(11)16(18)21)17-14(19)10-6-3-2-4-7-10/h2-9H,1H3,(H,17,19) |
Clave InChI |
OPZSCANNOLMGRT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
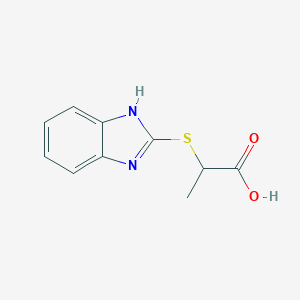

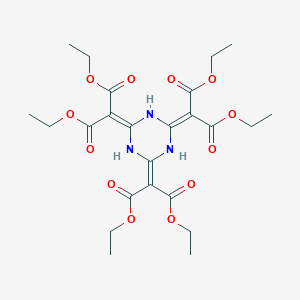
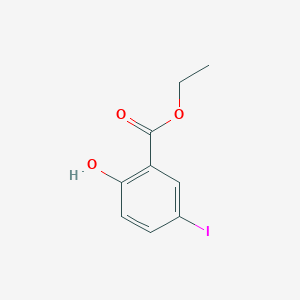
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
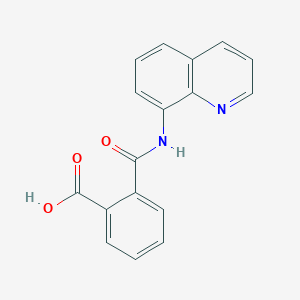
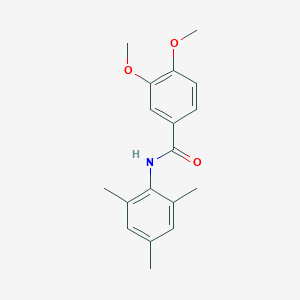
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
